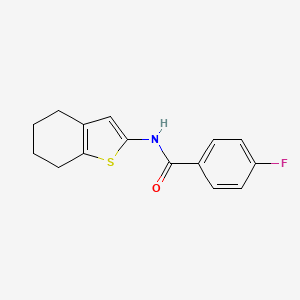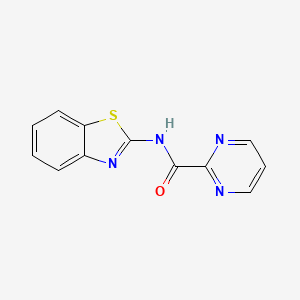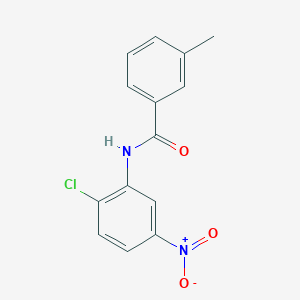![molecular formula C18H27N5O3 B5538966 1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their diverse biological activities and potential applications in pharmaceuticals. Compounds with similar structures have been synthesized and studied for various pharmacological properties, including antidepressant and antianxiety activities, and as probes for mapping cerebral receptors using PET imaging techniques.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Mannich’s reaction, Ugi reactions, and reactions with amines, to introduce various functional groups and achieve the desired structural complexity. These processes are crucial for the creation of compounds with specific biological activities (Kumar et al., 2017; Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed using techniques like NMR, IR, and X-ray diffraction, revealing the presence of key functional groups and the overall conformation of the molecule. These analyses are vital for understanding the compound's potential interactions with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including ring-opening reactions and the formation of Schiff bases, depending on the reactants and conditions. These reactions can modify the chemical structure, potentially altering the compound's biological activity (Mataka et al., 1992; Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's formulation and delivery. Studies often describe these properties to inform the development of pharmaceutical formulations (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and potential for bioconversion, are essential for understanding how the compound behaves in biological systems. These properties can influence the compound's efficacy as a drug and its metabolism in the body (Berardi et al., 2005).
Applications De Recherche Scientifique
Chemical Transformations and Synthetic Applications
The study by Mataka et al. (1992) describes the aqueous condition catalysis using dimethylamine, piperidine, and triethylamine for ring-transformation reactions of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, leading to various pyrrole derivatives (Mataka, Suzuki, Uehara, & Tashiro, 1992). This research suggests potential applications in synthesizing complex organic compounds, demonstrating the versatility of reactions involving piperidine and related amines in creating pharmacologically interesting structures.
Antimicrobial Activity
Basoğlu et al. (2013) explored the synthesis and antimicrobial activities of azole derivatives, including compounds synthesized from furan-2-carbohydrazide and transformed into Mannich bases using secondary amines like piperidine. These compounds showed activity against various microorganisms, indicating potential research applications in developing new antimicrobial agents (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Pharmacological Profiles
Research on compounds with similar structural features, such as those involving piperidine derivatives and triazole functionalities, often explores their potential pharmacological effects. For example, Kimura et al. (2004) investigated YM348, a potent 5-HT2C receptor agonist, highlighting the pharmacological significance of structural manipulation in drug design (Kimura, Hatanaka, Naitou, Maeno, Shimada, Koakutsu, Wanibuchi, & Yamaguchi, 2004). This indicates the importance of structural components like piperidine and triazole in developing receptor-targeted therapies.
Propriétés
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-21(2)11-16-19-20-17(22(16)3)13-6-5-9-23(10-13)18(24)15-8-7-14(26-15)12-25-4/h7-8,13H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCPMSIHRWGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC=C(O3)COC)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)



![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)